molecular formula C21H22ClN5O2S B305942 N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B305942
M. Wt: 444 g/mol
InChI Key: XOZVUMILKWBLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole-containing compounds and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves inhibition of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also has antifungal and antibacterial properties, making it a potential candidate for the treatment of infections.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide in lab experiments include its potential therapeutic applications and its ability to inhibit various enzymes and proteins. However, the limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

In research involving N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide include studying its potential use in combination therapy with other drugs. It also has potential use in the treatment of various neurological diseases, and further studies are needed to determine its efficacy in these diseases. Additionally, studies are needed to determine its safety and toxicity in humans.

Synthesis Methods

The synthesis of N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves several steps. The synthesis starts with the reaction of 3-chloro-4-methylaniline with ethyl 2-bromoacetate to form 2-(3-chloro-4-methylanilino)-2-oxoethyl acetate. This intermediate is then reacted with thiosemicarbazide to form 2-(3-chloro-4-methylanilino)-2-oxoethylthiosemicarbazide. The final step involves the reaction of 2-(3-chloro-4-methylanilino)-2-oxoethylthiosemicarbazide with 4-ethyl-4H-1,2,4-triazole-3-thiol to form N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide.

Scientific Research Applications

N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antifungal, and antibacterial properties. Studies have also shown its potential use in treating Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Product Name

N-[(5-{[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Molecular Formula

C21H22ClN5O2S

Molecular Weight

444 g/mol

IUPAC Name

N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C21H22ClN5O2S/c1-3-27-18(12-23-20(29)15-7-5-4-6-8-15)25-26-21(27)30-13-19(28)24-16-10-9-14(2)17(22)11-16/h4-11H,3,12-13H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

XOZVUMILKWBLEZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)CNC(=O)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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